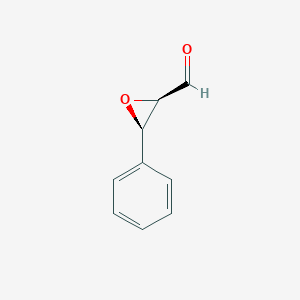
氟虫腈
描述
Tefluthrin is an organic compound widely used as a pesticide. Pyrethroids like tefluthrin are preferred in agricultural insecticides due to their cost-effectiveness and longer-lasting effects compared to natural pyrethrins . Tefluthrin is particularly effective against soil pests because it can move as a vapor without irreversibly binding to soil particles .
作用机制
Target of Action
Tefluthrin, a synthetic pyrethroid insecticide, primarily targets soil-dwelling insect and arthropod pests such as corn rootworm (larvae only), wireworm, white grubs, seedcorn maggots, some cutworms, springtails, Symphylids (centipedes), millipedes, and pygmy beetle
Mode of Action
Tefluthrin operates by interfering with the sodium transport in insect nerve cells . At the physiological level, synthetic pyrethroids like tefluthrin lead to a closure of voltage-gated sodium channels in membranes at the axon ends . When tefluthrin keeps these channels open, the nerves cannot be “reset”, leading to permanent depolarization . This results in a feeding stop and paralysis of the target pest .
Biochemical Pathways
Tefluthrin’s metabolism in mammals involves the hydrolysis of the ester bond to form cyclopropane acid and 4-methylbenzyl alcohol moieties, followed by oxidation . This metabolic pathway is crucial for the detoxification and elimination of tefluthrin from the body .
Pharmacokinetics
It’s known that tefluthrin is a relatively volatile substance , which suggests it can be readily absorbed and distributed in the environment. Its metabolism, as mentioned above, involves hydrolysis and oxidation
Result of Action
The primary result of tefluthrin’s action is the paralysis and eventual death of the target pests . On a molecular level, tefluthrin exposure can stimulate Na+ influx, cause cellular Ca2+ overload, and prolong action potential duration in isolated rat ventricular myocytes, potentially contributing to arrhythmogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tefluthrin. For instance, tefluthrin is effective against soil pests because it can move as a vapor without irreversibly binding to soil particles . This property allows it to penetrate the soil and reach its targets effectively. Tefluthrin is very highly toxic to freshwater and estuarine fish and invertebrates , indicating that its impact can vary significantly depending on the specific environmental context.
科学研究应用
Tefluthrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of pyrethroids and their interactions with various reagents.
Biology: Investigated for its effects on soil-dwelling insects and other pests, providing insights into pest control mechanisms.
Industry: Widely used in agriculture to control pests in crops such as maize, sugarbeet, and cotton.
生化分析
Biochemical Properties
Tefluthrin, like other pyrethroids, mimics the structure and properties of the naturally occurring insecticide pyrethrin . It interacts with voltage-gated sodium channels in the nervous system of insects, disrupting normal neuronal function and leading to paralysis and death
Cellular Effects
Tefluthrin’s primary cellular effect is the disruption of normal neuronal function. It binds to voltage-gated sodium channels, altering their function and leading to a disruption in the normal firing of neurons This can affect various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
Tefluthrin exerts its effects at the molecular level primarily through its interaction with voltage-gated sodium channels. It binds to these channels, altering their function and leading to a disruption in the normal firing of neurons This can result in paralysis and death in insects
Temporal Effects in Laboratory Settings
Tefluthrin has been observed to have a slight temporal effect in pest control, with its comparative control efficacy slightly improving with time
Dosage Effects in Animal Models
The effects of Tefluthrin can vary with different dosages in animal models
Metabolic Pathways
Tefluthrin is metabolized in mammals through the hydrolysis of the ester bond to form cyclopropane acid and 4-methylbenzyl alcohol moieties, followed by oxidation
Transport and Distribution
Tefluthrin can move as a vapor without irreversibly binding to soil particles, which distinguishes it from most other pyrethroids This suggests that Tefluthrin may be transported and distributed within cells and tissues in a similar manner
准备方法
Tefluthrin is synthesized through the esterification of cyhalothrin acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol . The preparation process involves dissolving tefluthrin in a solvent or mixture of solvents, precipitating the dissolved tefluthrin into its crystalline form, and then isolating the precipitated crystalline modification . Industrial production methods focus on optimizing these steps to ensure high yield and purity.
化学反应分析
Tefluthrin undergoes various chemical reactions, including:
Oxidation: Tefluthrin can be oxidized to form different products, depending on the conditions and reagents used.
Substitution: Tefluthrin can participate in substitution reactions, particularly involving its halogen atoms.
Common reagents and conditions for these reactions include oxidizing agents, hydrolyzing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of the original compound, such as oxidized or hydrolyzed forms.
相似化合物的比较
Tefluthrin is compared with other pyrethroids such as permethrin, cypermethrin, and deltamethrin . These compounds share a similar mode of action but differ in their chemical structures and specific applications. For example:
Permethrin: Used in both agricultural and residential settings for pest control.
Cypermethrin: Known for its high efficacy against a broad spectrum of pests.
Deltamethrin: Highly effective against insects and used in various formulations for different applications.
Tefluthrin is unique in its ability to move as a vapor, making it particularly effective against soil pests .
属性
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGXWPMULPQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861016 | |
| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Technical product: Off-white solid; [HSDB] | |
| Record name | Tefluthrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7311 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
156 °C at 1 mm Hg | |
| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |
| Record name | Tefluthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone, hexane, toluene, dichloromethane, ethyl acetate: >500; methanol 263 (all in g/L, 21 °C), In water, 0.02 mg/L at 20 °C | |
| Details | PMID:2205893, Shiu WY et al; Rev Environ Contam Toxicol 116: 15-187 (1990) | |
| Record name | Tefluthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.48 g/mL (25 °C) | |
| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |
| Record name | Tefluthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00006 [mmHg], 6.00X10-5 mm Hg at 20 °C | |
| Details | Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986) | |
| Record name | Tefluthrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7311 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986) | |
| Record name | Tefluthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. The pore-forming alpha subunits of mammalian sodium channels are encoded by a family of 9 genes, designated Nav1.1-Nav1.9. Native sodium channels in the adult central nervous system (CNS) are heterotrimeric complexes of one of these 9 alpha subunits and two auxiliary (beta) subunits. Here ... the functional properties and pyrethroid sensitivity of the rat and human Nav1.3 isoforms, which are abundantly expressed in the developing CNS /are compared/. Coexpression of the rat Nav1.3 and human Nav1.3 alpha subunits in combination with their conspecific beta1 and beta2 subunits in Xenopus laevis oocytes gave channels with markedly different inactivation properties and sensitivities to the pyrethroid insecticide tefluthrin. Rat Nav1.3 channels inactivated more slowly than human Nav1.3 channels during a depolarizing pulse. The rat and human channels also differed in their voltage dependence of steady-state inactivation. Exposure of rat and human Nav1.3 channels to 100 uM tefluthrin in the resting state produced populations of channels that activated, inactivated and deactivated more slowly than unmodified channels. For both rat and human channels, application of trains of depolarizing prepulses enhanced the extent of tefluthrin modification approximately twofold; this result implies that tefluthrin may bind to both the resting and open states of the channel. Modification of rat Nav1.3 channels by 100 uM tefluthrin was fourfold greater than that measured in parallel assays with human Nav1.3 channels. Human Nav1.3 channels were also less sensitive to tefluthrin than rat Nav1.2 channels, which are considered to be relatively insensitive to pyrethroids. These data provide the first direct comparison of the functional and pharmacological properties of orthologous rat and human sodium channels and demonstrate that orthologous channels with a high degree of amino acid sequence conservation differ in both their functional properties and their sensitivities to pyrethroid insecticides., Both type I and type II esters modify the gating kinetics of sodium channels involved in the inward flow of sodium ions, producing the action potential in cells that are normally closed at the resting potential. The pyrethroids affect both the activation (opening) and inactivation (closing) of the channel, resulting in a hyperexcitable state as a consequence of a prolonged negative afterpotential that is raised to the threshold membrane potential and producing abnormal repetitive discharges. The observed differences between the type I and type II esters lie in the fact that the former hold sodium channels open for a relatively short time period (milliseconds), whereas type II esters keep the channel open for a prolonged time period (up to seconds). Although the repetitive discharges could occur in any region of the nervous system, those at presynaptic nerve terminals would have the most dramatic effect on synaptic transmission (i.e., on the CNS and peripheral sensory and motor ganglia), giving rise to the /following signs of toxicity in rats: hyperexcitability, sparring, aggressiveness, enhanced startle response, whole-body tremor, and prostration/... . The depolarizing action would have a dramatic effect on the sensory nervous system because such neurons tend to discharge when depolarized even slightly, resulting in an increased number of discharges and accounting for the ingling and/or burning sensation felt on the skin and observed in particular with type II esters. /Pyrethroids/, The biological actions of different pyrethroid esters at sodium channels is highly variable in that (1) cis and trans stereospecificity exists, the cis isomers being as much as 10-fold more toxic than trans isomers; (2) an additional chiral center is produced if a cyano-substitute is added to the alcohol, giving rise to eight possible isomers ; (3) the binding of cis and trans isomers differs, being competitive at one site and noncompetitive at another; (4) tetrodotoxin-resistant sodium channels are 10-fold more sensitive to pyrethroids than are tetrodotoxin-sensitive channels; (5) affinity to sodium channels is dependent on the variable alpha-subunit composition of the 10 or more different channels identified to date; (6) insect sodium channels are 100-fold more sensitive than mammalian channels, thereby in part explaining species susceptibility; (7) low temperature (25 °C) exerts a greater inhibitory effect of pyrethroid esters (on sodium channels) than a higher (37 °C) temperature due to increased current flow at low temperature. ...The most important factor that causes differential toxicity is the sodium channel of the nervous system. /Pyrethroids/, Other sites of action have been noted for pyrethroid esters... . Calcium channels have been proposed targets, particularly in insects at levels of 10X-7 M. Mammalian calcium channels appear to be less sensitive, with effects being seen only with type I esters. /Synthetic pyrethroids/ | |
| Details | Klaassen, C.D. (ed). Casarett and Doull's Toxicology. The Basic Science of Poisons. 6th ed. New York, NY: McGraw-Hill, 2001., p. 786 | |
| Record name | Tefluthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS No. |
79538-32-2 | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-methylphenyl)methyl ester, (1R,3R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tefluthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
44.6 °C, Off-white; MP: 39-43 °C /Technical/ | |
| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |
| Record name | Tefluthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


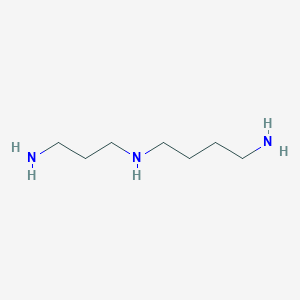
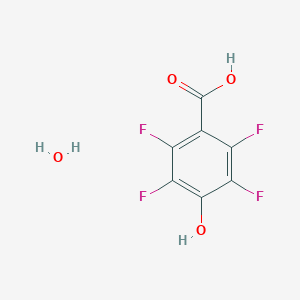
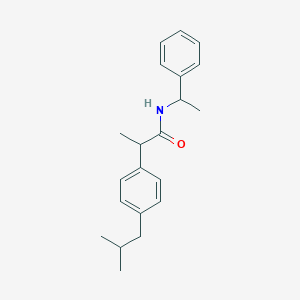
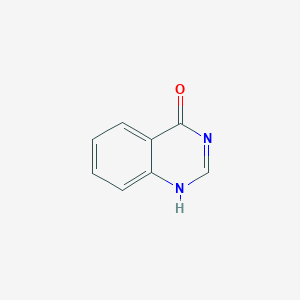

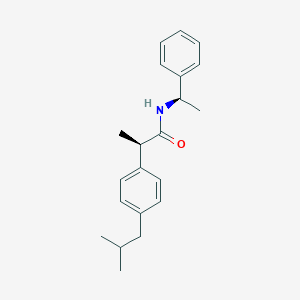
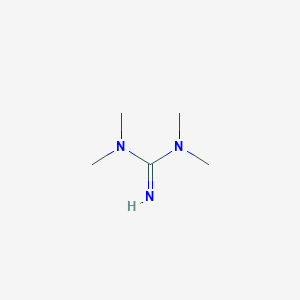
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
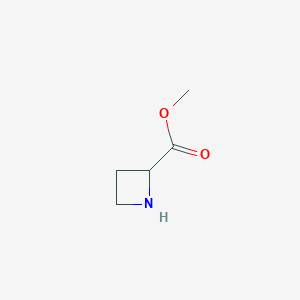
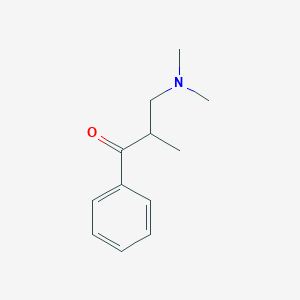
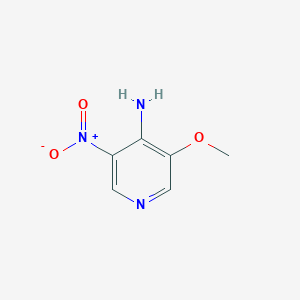
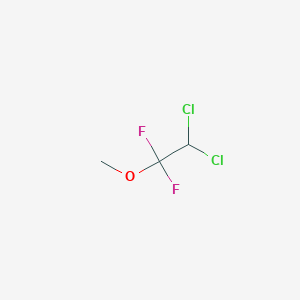
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
